

Application Notes and Protocols for Preparing Carbenicillin Plates

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Compound of Interest

Compound Name: Carbenicillin (sodium salt)

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These application notes provide a comprehensive guide to preparing Luria-Bertani (LB) agar plates containing Carbenicillin for the selection of transformed bacteria. Carbenicillin, a semi-synthetic penicillin analog, is frequently used as a selective agent in molecular cloning workflows. It inhibits bacterial cell wall synthesis, and resistance is conferred by the enzyme β -lactamase, which is often encoded by a gene on the plasmid vector. Carbenicillin is often preferred over ampicillin as it is more stable and less prone to the formation of satellite colonies.^[1]

Data Presentation: Quantitative Parameters

Accurate concentrations and temperatures are critical for the successful preparation and use of Carbenicillin plates. The following tables summarize the key quantitative data for media preparation, antibiotic stock solutions, and final plate preparation.

Table 1: Luria-Bertani (LB) Agar Composition per 1 Liter

Component	Amount (g)	Purpose
Tryptone	10	Provides amino acids and peptides
Yeast Extract	5	Source of vitamins and trace elements
NaCl	10	Maintains osmotic balance
Agar	15	Solidifying agent

Note: Pre-mixed LB agar powders are also commercially available and should be used according to the manufacturer's instructions.[\[2\]](#)[\[3\]](#)

Table 2: Carbenicillin Stock Solution and Working Concentrations

Parameter	Value	Notes
Stock Solution Concentration	50 - 100 mg/mL	A 1000x stock solution is commonly prepared.[1][4][5]
Solvent for Stock Solution	Sterile distilled water	Ensure the Carbenicillin disodium salt is completely dissolved.[1][4][6]
Sterilization of Stock Solution	0.22 µm syringe filter	Do not autoclave the antibiotic solution as it is heat-labile.[1][4]
Storage of Stock Solution	-20°C	Can be stored for up to one year in aliquots to avoid repeated freeze-thaw cycles.[1][4][7]
Final Working Concentration in Plates	50 - 100 µg/mL	The most common concentration used is 50 µg/mL.[1][7][8][9]
Volume of Stock per Liter of Media	1 mL of a 50 mg/mL stock for 50 µg/mL final	Add the antibiotic after the agar has cooled to prevent degradation.[8]

Table 3: Critical Temperatures and Times

Process	Temperature	Duration	Purpose
Autoclaving LB Agar	121°C	15 - 20 minutes	To sterilize the liquid media and agar.[2][8][10][11]
Cooling of LB Agar	45 - 55°C	Until comfortably warm to the touch	To prevent degradation of the heat-sensitive Carbenicillin.[2][3][8][11]
Plate Solidification	Room Temperature	30 - 60 minutes	To allow the agar to solidify before storage.[2]
Plate Storage	4°C	Up to 1-2 months	Store inverted to prevent condensation from dripping onto the agar surface.[2][10][11]

Experimental Protocols

This section details the step-by-step methodologies for preparing the Carbenicillin stock solution and the final LB agar plates.

Protocol 1: Preparation of 50 mg/mL Carbenicillin Stock Solution (1000x)

Materials:

- Carbenicillin disodium salt
- Sterile distilled water
- Sterile 15 mL conical tube or equivalent
- 0.22 µm syringe filter

- Sterile syringe
- Sterile microcentrifuge tubes for aliquoting

Procedure:

- Weigh 0.5 g of Carbenicillin disodium salt and transfer it to a sterile 15 mL conical tube.
- Add 10 mL of sterile distilled water to the tube.[\[4\]](#)
- Vortex or mix thoroughly until the Carbenicillin is completely dissolved.
- Pre-wet a 0.22 μ m syringe filter by drawing 5-10 mL of sterile water through it and discarding the water.[\[4\]](#)
- Sterilize the Carbenicillin solution by passing it through the pre-wetted 0.22 μ m syringe filter into a new sterile tube.[\[1\]](#)[\[4\]](#)
- Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
- Label the aliquots clearly with the antibiotic name, concentration, and date of preparation.[\[5\]](#)
- Store the aliquots at -20°C for long-term storage, where they are stable for up to a year.[\[1\]](#)[\[4\]](#)
[\[7\]](#)

Protocol 2: Preparation of Carbenicillin LB Agar Plates (50 μ g/mL)

Materials:

- Tryptone
- Yeast Extract
- NaCl
- Agar

- Distilled water
- 2 L Erlenmeyer flask
- Autoclave
- 55°C water bath or oven (optional)
- 50 mg/mL Carbenicillin stock solution
- Sterile petri dishes (100 mm)
- Bunsen burner or sterile workspace

Procedure:

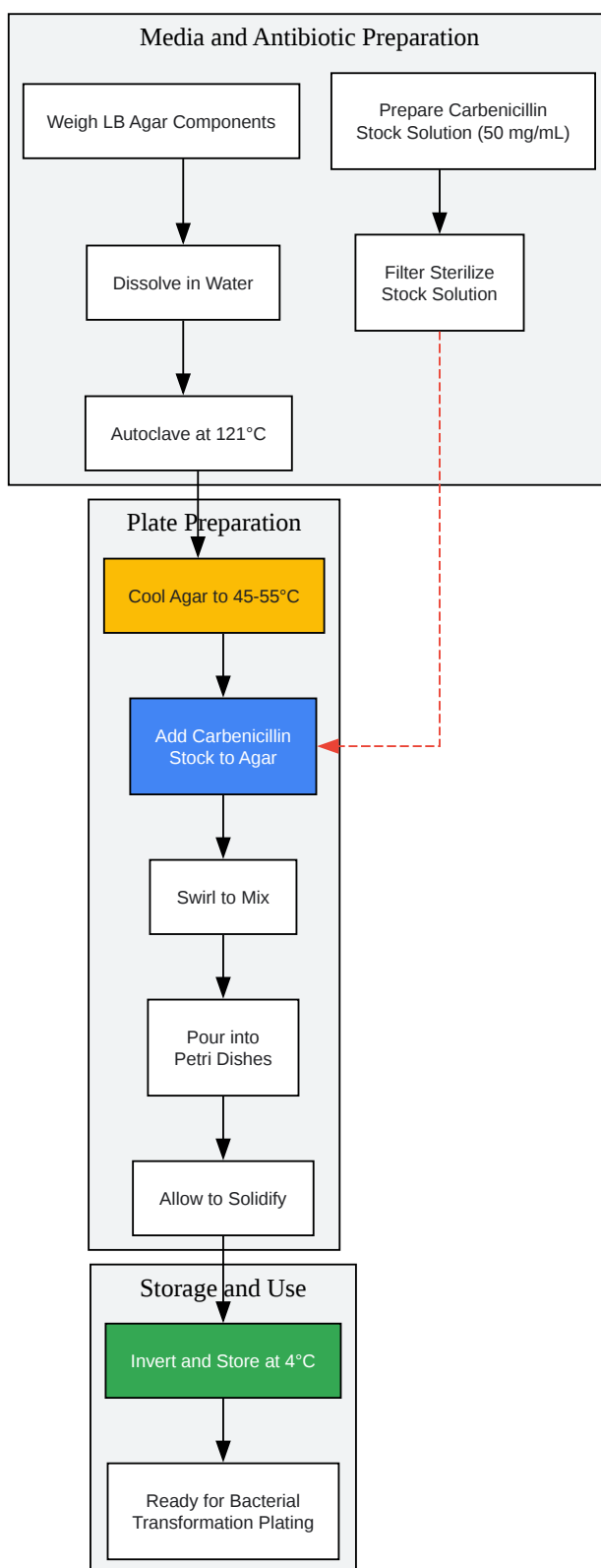
- **Prepare LB Agar:** For 1 liter of LB agar, weigh out 10 g of Tryptone, 5 g of Yeast Extract, 10 g of NaCl, and 15 g of agar. Combine these dry ingredients in a 2 L Erlenmeyer flask.[\[2\]](#) Alternatively, use 32 g of pre-mixed LB agar powder.[\[8\]](#)
- **Add Water and Mix:** Add 1 liter of distilled water to the flask and swirl to mix. The powder will not completely dissolve at this stage.[\[2\]](#)[\[12\]](#)
- **Sterilize:** Cover the mouth of the flask with aluminum foil and secure it with autoclave tape. Autoclave the mixture for 15-20 minutes at 121°C on a liquid cycle.[\[2\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)
- **Cool the Agar:** After autoclaving, carefully remove the flask and allow it to cool to approximately 45-55°C.[\[2\]](#)[\[3\]](#)[\[8\]](#) The flask should be warm enough to remain liquid but cool enough to be held comfortably with a gloved hand. This step is crucial to prevent the heat from degrading the Carbenicillin. A 55°C water bath can be used to hold the agar at the correct temperature.[\[2\]](#)[\[3\]](#)
- **Add Carbenicillin:** In a sterile environment (e.g., near a Bunsen burner flame), add 1 mL of the 50 mg/mL sterile Carbenicillin stock solution to the 1 liter of cooled LB agar.[\[8\]](#) This will result in a final concentration of 50 µg/mL.
- **Mix and Pour:** Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the agar.[\[2\]](#)[\[11\]](#) Avoid creating air bubbles. Pour approximately 20-25 mL of the molten agar

into each sterile 100 mm petri dish, enough to cover the bottom surface.[\[2\]](#)[\[3\]](#)[\[12\]](#)

- **Solidify and Store:** Place the lids on the petri dishes and leave them undisturbed on a level surface at room temperature for 30-60 minutes, or until the agar has completely solidified.[\[2\]](#)
- **Label and Store:** Once solidified, invert the plates to prevent condensation from dripping onto the agar surface. Label the plates with the antibiotic and the date of preparation.[\[2\]](#) Store the plates in a sealed bag or with parafilm at 4°C. The plates are typically viable for 1-2 months.[\[2\]](#)[\[10\]](#)

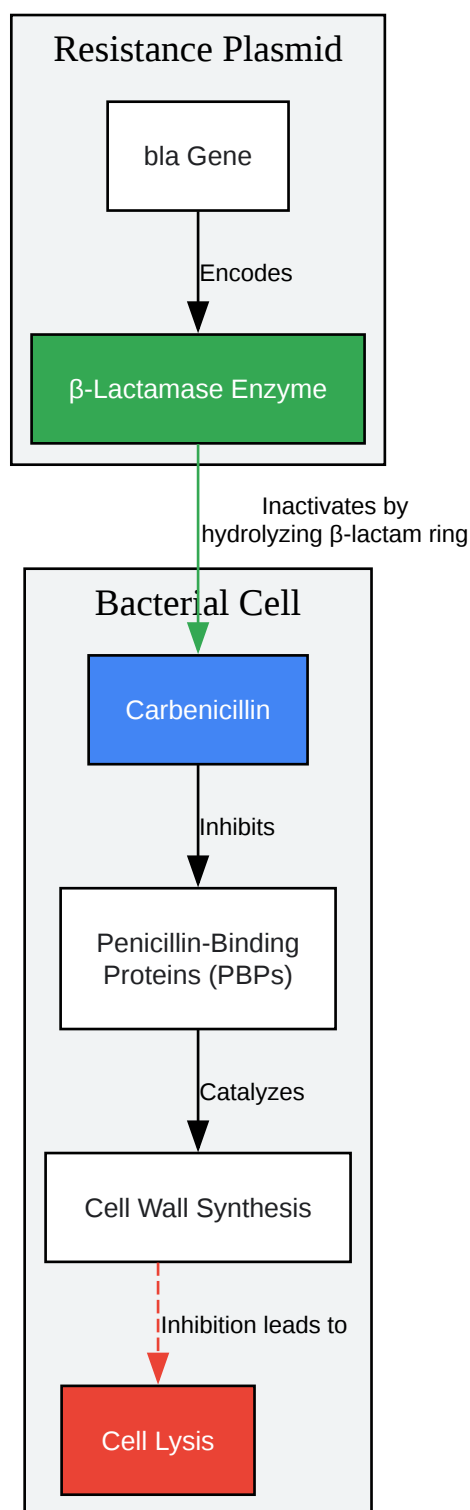
Visualized Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for preparing Carbenicillin plates and the mechanism of action of Carbenicillin.



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Caption: Workflow for preparing Carbenicillin agar plates.



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Caption: Mechanism of Carbenicillin action and resistance.

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